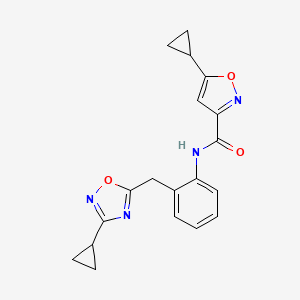

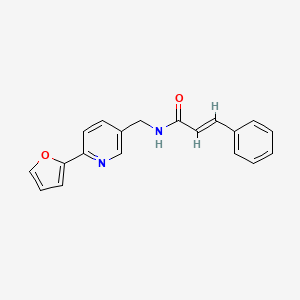

5-cyclopropyl-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-cyclopropyl-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a cyclopropyl group, an oxadiazole ring, and an isoxazole ring .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .科学的研究の応用

Crystal and Molecular Structure Analysis

Research on compounds structurally similar to 5-cyclopropyl-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide has focused on understanding their crystal and molecular structures. For instance, the study of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in a related reaction, provided insights into its crystal structure through single-crystal X-ray analysis, highlighting its potential in structural chemistry (Viterbo, Calvino, & Serafino, 1980).

Tuberculostatic Activity

Research into similar 1,3,4-oxadiazole and triazole derivatives has shown potential in treating tuberculosis. A study synthesized and evaluated the tuberculostatic activity of certain phenylpiperazineacetic hydrazide derivatives, indicating their effectiveness in inhibiting tuberculosis with minimum inhibiting concentrations (MICs) within a specific range (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Anticancer Applications

A study explored the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing significant anticancer activity against various cancer cell lines. This suggests potential applications of similar compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Insecticidal Activities

Another research area involves studying the insecticidal properties of 1,3,4-oxadiazoles. A study synthesized 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles, evaluating their effectiveness against armyworms. This demonstrates the potential of similar compounds in agricultural applications (Shi, Qian, Song, Zhang, & Li, 2000).

Antimicrobial Evaluation

Novel carbazole derivatives, including 1,3,4-oxadiazoles, have been synthesized and evaluated for antimicrobial activities. These compounds showed significant antibacterial and antifungal activities, indicating their potential use in combating microbial infections (Sharma, Kumar, & Pathak, 2014).

将来の方向性

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

作用機序

Target of Action

These compounds bind to biological targets based on their chemical diversity .

Mode of Action

It is known that isoxazole compounds interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .

Biochemical Pathways

It is known that isoxazole compounds can affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

The effects can vary widely depending on the specific targets and pathways affected by the compound .

特性

IUPAC Name |

5-cyclopropyl-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-19(15-10-16(25-22-15)11-5-6-11)20-14-4-2-1-3-13(14)9-17-21-18(23-26-17)12-7-8-12/h1-4,10-12H,5-9H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYARVNUWLTFNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2691626.png)

![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)

![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691633.png)

![Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate](/img/structure/B2691635.png)

![2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2691643.png)

![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2691646.png)

![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2691648.png)